N-[2-(Heptyloxy)phenyl]acetamide
Description
Properties
CAS No. |
55792-58-0 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(2-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)16-13(2)17/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,16,17) |
InChI Key |
RXQDIBXLLIRYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Heptyloxy)phenyl]acetamide typically involves the reaction of 2-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H15OC6H4NH2+(CH3CO)2O→C7H15OC6H4NHCOCH3+CH3COOH
In this reaction, 2-(heptyloxy)aniline reacts with acetic anhydride to form this compound and acetic acid as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Scientific Research Applications of N-[2-(Heptyloxy)phenyl]acetamide
This compound, also known as Acetamide, N-[2-(heptyloxy)phenyl]-, is a chemical compound with potential applications in scientific research .
Chemistry
This compound's primary application lies in its role as a building block in organic synthesis and as a reagent in various chemical reactions.
Other areas of research
- Anticonvulsant Activity Studies have explored related compounds for anticonvulsant activity. For example, 7-(heptyloxy)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline showed anticonvulsant activity with an ED50 of 13.5 mg/kg and PI of > 8.9 . Additionally, 9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one (9a ) exhibited significant anticonvulsant activity in maximal electroshock (MES) tests with an ED50 value of 63.31 mg/kg and showed wide margins of safety with a protective index (PI > 7.9) .
- Analgesic Agent A series of N-phenylacetamide sulphonamides were synthesized, and N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35 ) exhibited good analgesic activity comparable or superior to paracetamol . The compounds N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36 ) and N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (37 ) showed anti-hypernociceptive activity associated with inflammatory pain .
- Anti-cancer agent A series of acetamide sulfonyl analogs have been designed, synthesized, and screened for in-vitro cytotoxic activity against different human cancer cell lines . Compounds such as N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38 ), N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide (39 ), and N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40 ) showed remarkable anticancer activity on most tested cell lines .
- Biological Activity N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide is being studied for biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism by which N-[2-(Heptyloxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho -heptyloxy group in the target compound may confer distinct steric and electronic effects compared to para -substituted analogs like N-(4-(heptyloxy)phenyl)acetamide .
- Chloro and hydroxyl groups () improve hydrogen-bonding capacity, influencing solubility and crystallinity.
Q & A
Q. What are the standard synthetic routes for N-[2-(Heptyloxy)phenyl]acetamide?
The synthesis typically involves condensation reactions between substituted phenols and acetamide derivatives. Key methodologies include:
- Nucleophilic substitution : Reacting 2-heptyloxyphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure .
- Catalyzed coupling : Piperidine or similar catalysts may enhance reaction efficiency in ethanol-dioxane mixtures, yielding crystalline products after refluxing for 12–24 hours .
- Optimized yields : Using stoichiometric ratios (e.g., 1:1.5 molar ratio of phenol to acetamide precursor) and inert atmospheres minimizes side reactions .
Q. How is this compound characterized in academic research?
Characterization employs multi-spectral analysis :
- FTIR : Confirms the presence of amide C=O stretching (~1650 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 278.18) .
- X-ray diffraction (XRD) : Single-crystal XRD determines bond lengths and angles, confirming spatial arrangement .
Q. What safety precautions are required when handling this compound?
- Hazard classification : GHS Category 4 (oral toxicity), Category 2 (skin/eye irritation), and Category 3 (respiratory irritation) .
- Protective measures :
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, achieving yields >90% .
- Catalyst optimization : Piperidine (5 mol%) reduces reaction time from 24 hours to 12 hours in ethanol-dioxane systems .
- Temperature control : Refluxing at 80°C minimizes byproduct formation compared to room-temperature reactions .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the target compound from unreacted precursors .
Q. How to address contradictory spectral data when characterizing derivatives of this compound?
- Deuterated solvent artifacts : Ensure solvents (e.g., DMSO-d₆) are anhydrous to prevent peak splitting in ¹H NMR .
- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves conformational ambiguities in flexible heptyloxy chains .
- Cross-validation : Combine XRD with IR and MS to resolve discrepancies in functional group assignments. For example, a carbonyl peak at 1680 cm⁻¹ in IR may correlate with XRD-confirmed hydrogen bonding .
- Impurity profiling : HPLC-MS identifies side products (e.g., unreacted phenol derivatives) that distort spectral interpretations .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., SARS-CoV-2 main protease) using crystal structures from the PDB .
- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify activity, with IC₅₀ values compared to ascorbic acid controls .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) assess viability at varying concentrations (10–100 μM) .
- Structure-activity relationships (SAR) : Modifying the heptyloxy chain length or acetamide substituents (e.g., halogenation) correlates with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
